REACTION_CXSMILES
|
[ClH:1].[F:2][C:3]1[CH:4]=[CH:5][C:6](C(F)(F)F)=[C:7]([C:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH:14]=2)[CH:8]=1.CC(O)=O>CCOC(C)=O.CO.O=[Pt]=O>[ClH:1].[Cl:1][C:6]1[CH:5]=[CH:4][C:3]([F:2])=[CH:8][C:7]=1[CH:9]1[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]1 |f:0.1,6.7|
|
Name
|
4-(5-fluoro-2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
Cl.FC=1C=CC(=C(C1)C=1CCNCC1)C(F)(F)F
|
Name
|
|
Quantity
|
71 μL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.085 g
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 18 under an atmosphere of H2 (1 atm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in CH2Cl2 (5 mL)
|
Type
|
ADDITION
|
Details
|
To this solution was added HCl (2.0 N solution in Et2O, 2.0 mL)
|
Type
|
STIRRING
|
Details
|
the mixture stirred at ambient temperature for 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
The resulting suspension was diluted with Et2O (20 mL)
|
Type
|
FILTRATION
|
Details
|
the solids collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(C=C(C=C1)F)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 215 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 131.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |